5-(3-Acetylphenyl)-2-hydroxynicotinic acid
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Overview
Description
5-(3-Acetylphenyl)-2-hydroxynicotinic acid: is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a hydroxyl group at the second position and an acetylphenyl group at the fifth position of the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Acetylphenyl)-2-hydroxynicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-acetylphenylboronic acid and 2-hydroxynicotinic acid.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 3-acetylphenylboronic acid with 2-hydroxynicotinic acid. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(3-Acetylphenyl)-2-hydroxynicotinic acid can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The compound can also undergo reduction reactions, where the carbonyl group in the acetylphenyl moiety is reduced to a hydroxyl group.
Substitution: Substitution reactions can occur at the hydroxyl group or the acetyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: The major product is 5-(3-Acetylphenyl)-2-oxonicotinic acid.
Reduction: The major product is 5-(3-Hydroxyphenyl)-2-hydroxynicotinic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: 5-(3-Acetylphenyl)-2-hydroxynicotinic acid can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in inhibiting enzymes involved in metabolic pathways.
Medicine:
Drug Development: Due to its structural similarity to nicotinic acid, it is being explored for its potential in developing new therapeutic agents for treating various diseases.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(3-Acetylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The hydroxyl and acetyl groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound can inhibit or activate pathways depending on the nature of the target.
Comparison with Similar Compounds
2-Hydroxynicotinic acid: Lacks the acetylphenyl group, resulting in different chemical properties and applications.
3-Acetylphenylboronic acid: Lacks the nicotinic acid moiety, limiting its biological activity.
Uniqueness:
Structural Features: The presence of both the hydroxyl and acetylphenyl groups in 5-(3-Acetylphenyl)-2-hydroxynicotinic acid provides unique chemical and biological properties.
Applications: Its dual functionality makes it versatile for various applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
5-(3-acetylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-8(16)9-3-2-4-10(5-9)11-6-12(14(18)19)13(17)15-7-11/h2-7H,1H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNRODBWWQFMJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687380 |
Source
|
Record name | 5-(3-Acetylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-47-9 |
Source
|
Record name | 5-(3-Acetylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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